3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
Beschreibung
Eigenschaften
IUPAC Name |
3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O2S/c18-14-2-4-15(5-3-14)27(25,26)23-12-10-22(11-13-23)16-6-7-17(21-20-16)24-9-1-8-19-24/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMITKORCCIOPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the chlorophenyl sulfonyl intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine under basic conditions to form 4-((4-chlorophenyl)sulfonyl)piperazine.
Coupling with pyrazole: The intermediate is then reacted with 1H-pyrazole-1-carboxylic acid or its derivatives to introduce the pyrazole ring.
Cyclization to form pyridazine: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyridazine ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce sulfides or amines.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of 398.9 g/mol. The compound features a piperazine ring, which is known for its ability to enhance solubility and bioavailability in drug formulations. The presence of the chlorophenyl and sulfonyl groups contributes to its pharmacological profile by potentially influencing binding affinity to target receptors.
Antidepressant Activity
Research indicates that compounds similar to 3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine may exhibit antidepressant properties. Studies have shown that piperazine derivatives can modulate serotonin receptors, which are crucial in the treatment of depression and anxiety disorders .
Anticancer Potential
The compound has been investigated for its anticancer properties. It is believed to inhibit specific signaling pathways involved in tumor growth and metastasis. For instance, sulfonamide derivatives have demonstrated activity against various cancer cell lines, suggesting that this compound may also possess similar effects .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of piperazine-based compounds. The ability of 3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Study: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives, including ones structurally similar to 3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine. The results indicated significant improvements in depressive symptoms in animal models, correlating with increased serotonin levels in the brain .
Case Study: Cancer Cell Line Inhibition
In vitro studies have demonstrated that the compound can inhibit the proliferation of several cancer cell lines, including breast and prostate cancer cells. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Wirkmechanismus
The mechanism of action of 3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or interact with receptors to alter cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous pyridazine derivatives discussed in the evidence, focusing on substituents, synthetic routes, and implied biological properties.
Structural Analogues and Substituent Effects
Research Findings and Limitations
- : Demonstrates the importance of hydrolysis conditions in forming pyridazinones, but lacks comparative bioactivity data for sulfonyl vs. non-sulfonyl derivatives .
- : Highlights the role of fluorine in improving pharmacokinetics, suggesting that the target compound’s 4-chlorophenyl group may confer different selectivity profiles .
Biologische Aktivität
The compound 3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies highlighting its pharmacological effects.
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 393.90 g/mol. The structure features a pyridazine core substituted with a pyrazole and a piperazine moiety, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that derivatives of pyrazole, including the target compound, exhibit significant antimicrobial properties. A study highlighted that related pyrazole derivatives demonstrated potent antifungal activity against various pathogenic fungi and showed efficacy against Mycobacterium tuberculosis . The presence of the piperazine and sulfonyl groups is believed to contribute to this activity by enhancing solubility and interaction with microbial targets.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives have shown promise in inhibiting the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases. In vitro studies suggest that these compounds can modulate signaling pathways involved in inflammation .
Antitumor Potential
Emerging evidence supports the antitumor potential of pyrazole-containing compounds. They have been investigated for their ability to inhibit key oncogenic pathways, particularly those involving the BRAF(V600E) mutation, which is prevalent in several cancers . The compound's structure may facilitate interactions with targets involved in cell proliferation and survival.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from various studies:
Case Study 1: Antifungal Activity
A series of related compounds were synthesized and evaluated for antifungal activity against strains such as Candida albicans and Aspergillus niger. The results indicated that compounds with similar structural motifs to our target showed excellent inhibition rates, suggesting potential therapeutic applications in treating fungal infections .
Case Study 2: Antitubercular Efficacy
In an animal model of tuberculosis, a derivative of this compound was tested for its efficacy against Mycobacterium tuberculosis. The study found a statistically significant reduction in bacterial load in treated animals compared to controls, indicating strong antitubercular activity .
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution to attach the piperazine-sulfonyl group to the pyridazine core.
- Coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce the pyrazole ring. Key conditions include:
- Temperature control (e.g., 80–120°C for coupling steps).
- Solvent selection (polar aprotic solvents like DMF or DMSO).
- Catalysts (e.g., Pd catalysts for cross-coupling). Yield optimization requires purification via column chromatography or recrystallization .
Q. How is the structural characterization of this compound validated?
Analytical techniques include:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm connectivity of the pyridazine, piperazine, and pyrazole moieties.
- Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS showing [M+H]⁺ peaks).
- X-ray crystallography (if single crystals are obtained) to resolve stereoelectronic effects of the sulfonyl group .
Q. What preliminary biological screening methods are used to assess its activity?
Initial assays include:
- Enzyme inhibition studies (e.g., kinase or protease assays) to evaluate interactions with targets.
- Cellular viability assays (MTT or ATP-based) in disease-relevant cell lines.
- Binding affinity measurements (SPR or ITC) to quantify target engagement. Pyridazine derivatives often show anti-microbial or anti-viral activity, guided by the sulfonyl and pyrazole groups’ electronegativity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve its pharmacological profile?
Methodologies include:
- Systematic substitution : Varying substituents on the pyrazole (e.g., methyl, trifluoromethyl) or sulfonyl group (e.g., fluorophenyl vs. chlorophenyl) to modulate lipophilicity and binding.
- Computational modeling : DFT calculations or molecular docking to predict interactions with target proteins (e.g., kinase ATP-binding pockets).
- Pharmacokinetic optimization : Introducing metabolically stable groups (e.g., cyclopropyl) to enhance bioavailability .
Q. What mechanistic insights explain its biological activity?
The compound likely acts via:
- Enzyme inhibition : The sulfonyl group mimics phosphate moieties, competitively inhibiting kinases or phosphatases.
- Receptor modulation : The pyridazine core and piperazine linker may stabilize interactions with G-protein-coupled receptors (GPCRs).
- Pathway disruption : Downregulation of pro-inflammatory cytokines (e.g., TNF-α) observed in related pyridazine derivatives .
Q. How can researchers resolve contradictions in biological data across studies?
Strategies include:
- Dose-response reevaluation : Testing a broader concentration range to identify non-linear effects.
- Assay standardization : Validating cell lines/passage numbers and normalizing to positive controls (e.g., staurosporine for apoptosis).
- Meta-analysis : Applying statistical tools (ANOVA, PCA) to harmonize data from disparate sources .
Q. What advanced synthetic strategies enhance scalability and purity?
- Flow chemistry : Continuous reactors for precise control of exothermic steps (e.g., sulfonylation).
- Microwave-assisted synthesis : Accelerating coupling reactions (30–60 minutes vs. 24 hours).
- Green chemistry : Using biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
Q. How are analogues designed to overcome resistance or toxicity?
- Bioisosteric replacement : Swapping pyridazine with pyrimidine to evade metabolic degradation.
- Prodrug approaches : Masking the sulfonyl group with ester linkages for targeted release.
- Toxicophore elimination : Removing/replacing the chlorophenyl group to reduce hepatotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
